molecular formula C12H11BrFN3 B1519768 4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1189749-66-3

4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No. B1519768
CAS RN: 1189749-66-3
M. Wt: 296.14 g/mol
InChI Key: RNEIPFFKULXWEP-UHFFFAOYSA-N
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Description

The compound “4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a complex organic molecule. It contains a pyridine ring fused with an imidazole ring, which is further substituted with a bromo-fluorophenyl group .


Synthesis Analysis

The synthesis of such compounds often involves complex reactions. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives involves various strategies and approaches . The synthesis process is often systematized according to the method used to assemble the pyrazolopyridine system .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could be complex and varied. For instance, the perfluoroalkylative pyridylation of alkenes via 4-cyanopyridine-boryl radicals has been reported . Other reactions could involve the use of various catalysts and reaction conditions .

Scientific Research Applications

Synthesis and Biological Applications

  • 4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is synthesized as an intermediate for various biologically active compounds. It is prepared through a multi-step process involving nitration, chlorination, N-alkylation, reduction, and condensation. This compound is significant for its potential use in creating pharmacologically active molecules (Wang et al., 2016).

Fluorescence and Sensing Applications

  • Imidazo[1,5-a]pyridinium ions, related to the core structure of this compound, demonstrate unique fluorescence switching properties. These properties make them suitable for applications such as pH sensors, with the ability to exhibit dual emission pathways. The fluorescence characteristics can be modified by altering the groups attached to the polyheterocyclic core (Hutt et al., 2012).

Photophysical and Optical Applications

  • Imidazo[1,2-a]pyridines, closely related to this compound, are explored for their fluorescent properties, particularly as biomarkers and photochemical sensors. Modifications in their structure, including the substitution in heterocycle and phenyl rings, significantly affect their luminescent properties. This is crucial for applications in organic electronics and sensing technologies (Velázquez-Olvera et al., 2012).

Low-Cost Emissive Materials Development

  • The synthesis of imidazo[1,5-a]pyridine derivatives has been explored for creating low-cost emitters with significant Stokes' shifts. These compounds, characterized by their absorption and fluorescence spectra, show potential for use in materials science, particularly in creating luminescent materials (Volpi et al., 2017).

Chemical and Material Science Applications

  • Imidazo[4,5-c]pyridines, which share structural similarity with the compound , have been studied for their inhibitory effects on metal corrosion. This implies potential applications in material sciences, particularly in corrosion inhibition and surface coating technologies (Saady et al., 2021).

Mechanism of Action

The mechanism of action of such compounds could be diverse and highly dependent on their chemical structure and the biological system in which they are involved. For instance, some pyrazolo[3,4-b]pyridine derivatives have been found to inhibit certain enzymes .

Safety and Hazards

The safety and hazards associated with “4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” would depend on its physical and chemical properties. It’s important to handle such compounds with care to avoid potential health risks .

properties

IUPAC Name

4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrFN3/c13-8-5-7(1-2-9(8)14)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEIPFFKULXWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC(=C(C=C3)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501152819
Record name 4-(3-Bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501152819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189749-66-3
Record name 4-(3-Bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189749-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501152819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 5
4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 6
4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

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